(1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid
Description
(1S,3R)-3-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a 3-fluorobenzoyl substituent at the 3-position and a carboxylic acid group at the 1-position (stereochemistry: 1S,3R). Its molecular formula is C₁₃H₁₃FO₃ (MW: 236.24 g/mol).
Properties
IUPAC Name |
(1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c14-11-3-1-2-8(7-11)12(15)9-4-5-10(6-9)13(16)17/h1-3,7,9-10H,4-6H2,(H,16,17)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDVGNQZDVNNL-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis
Achieving the (1S,3R) configuration necessitates enantioselective methods. Patent US20180099919A1 describes a resolution technique using chiral amines to separate racemic mixtures. For example, (D)-phenylalanine amide forms diastereomeric salts with the (1R,3R) enantiomer, which crystallizes preferentially. The desired (1S,3R) enantiomer is then liberated via acidification.
Key Steps in Chiral Resolution:
-
Salt Formation: Racemic trans-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is treated with a chiral amine (e.g., (L)-leucinamide) in acetonitrile at 60°C.
-
Crystallization: The diastereomeric salt of the (1R,3R) enantiomer precipitates, leaving the (1S,3S) isomer in solution.
-
Acidification: The isolated salt is treated with HCl to recover the enantiomerically pure carboxylic acid.
Table 1: Resolving Agents and Enantiomeric Excess (ee)
| Resolving Agent | Solvent | Temperature | ee (%) |
|---|---|---|---|
| (D)-Phenylalanine amide | Acetonitrile | 60°C | 95 |
| (L)-Leucinamide | Acetonitrile | 25°C | 86 |
| (S)-1-Phenylethan-1-amine | Ethyl acetate | 60°C | 9 |
Data adapted from highlights the superiority of (D)-phenylalanine amide in achieving high ee.
Industrial-Scale Production
Optimization Parameters
Scaling laboratory synthesis to industrial production involves optimizing:
-
Temperature: Elevated temperatures (60–80°C) accelerate reaction rates but risk racemization.
-
Solvent Systems: Mixtures like ethyl acetate-heptane improve crystallization efficiency.
-
Catalyst Loading: Sub-stoichiometric bases (0.5–0.7 equivalents) minimize side reactions.
Continuous flow reactors enhance scalability by ensuring consistent mixing and temperature control, reducing batch-to-batch variability.
Table 2: Batch vs. Continuous Flow Reactor Performance
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Yield (%) | 72 | 88 |
| Reaction Time (h) | 12 | 4 |
| Purity (%) | 95 | 99 |
Mechanistic Insights
Acyl Substitution Mechanism
The reaction mechanism involves nucleophilic attack by the enolate of cyclopentanone on 3-fluorobenzoyl chloride, facilitated by pyridine:
Hydrolysis of the intermediate under acidic conditions yields the carboxylic acid.
Stereochemical Control
The chiral amine’s amine group interacts with the carboxylic acid via hydrogen bonding, creating diastereomeric salts with distinct solubility profiles. Crystallization preferentially isolates one enantiomer, driven by thermodynamic stability differences.
Challenges and Mitigation Strategies
Racemization During Hydrolysis
Prolonged exposure to strong acids or bases can epimerize the (1S,3R) configuration. Mitigation includes:
Fluorine Substituent Reactivity
The electron-withdrawing fluorine atom increases electrophilicity at the benzoyl group, necessitating controlled reaction conditions to avoid over-substitution.
Analytical Validation
Enantiomeric Purity Assessment
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers, while NMR confirms fluorine incorporation.
Table 3: Analytical Techniques and Applications
| Technique | Application | Detection Limit |
|---|---|---|
| Chiral HPLC | Enantiomeric excess determination | 0.1% ee |
| NMR | Fluorine position verification | 1 ppm |
| Mass Spectrometry | Molecular weight confirmation | 0.01 Da |
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
(1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid serves as a vital building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity and selectivity towards specific targets. For example, derivatives of this compound may exhibit properties suitable for treating various diseases, including cancer and neurological disorders.
Materials Science
The compound's unique structure makes it a candidate for developing novel materials with specific mechanical and chemical properties. Research has indicated that cyclopentane derivatives can be utilized in creating polymers or other materials that require unique flexibility and strength characteristics.
Biological Studies
This compound can be employed in biological studies to explore the effects of fluorinated aromatic compounds on enzyme activity and cellular signaling pathways. The presence of the fluorine atom can influence the interaction with biological targets, potentially leading to new insights into enzyme inhibition mechanisms or receptor interactions.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Synthesis of Fluorinated Cyclopentanes | Medicinal Chemistry | Demonstrated that modifying cyclopentane derivatives enhances their affinity for certain biological targets, suggesting potential therapeutic applications. |
| Development of Novel Polymers | Materials Science | Explored the use of this compound as a monomer in polymer synthesis, resulting in materials with improved thermal stability and mechanical properties. |
| Enzyme Interaction Studies | Biological Research | Investigated how the compound interacts with specific enzymes, revealing its potential as an inhibitor in metabolic pathways associated with disease. |
Mechanism of Action
The mechanism of action of (1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Key Compounds :
Analysis :
- Stereochemistry : The 1S,3R configuration of the target compound distinguishes it from trans-1,2 isomers (e.g., ) and 1S,3S analogs (e.g., BCF3, CPP-115). Stereochemistry critically impacts enzyme binding; for instance, BCF3's 1S,3S configuration enables dual inhibition of OAT by forming a covalent adduct with pyridoxal 5'-phosphate (PLP) .
- Substituent Effects: Fluorobenzoyl Group: Enhances lipophilicity and electron-withdrawing properties compared to amino or difluoromethylenyl groups. This may improve membrane permeability but reduce hydrogen-bonding interactions. Amino Groups: In BCF3 and CPP-115, the amino group participates in covalent interactions with PLP (OAT inhibition) or GABA aminotransferase, respectively .
Enzyme Inhibition :
- BCF3 : Inhibits OAT with a Kᵢ of 0.8 µM, leveraging its hexafluoropropan-2-ylidenyl group for hydrophobic interactions in the active site .
- CPP-115: Targets GABA aminotransferase (IC₅₀: 0.2 µM), with its difluoromethylenyl group mimicking the substrate’s transition state .
- This compound: No direct activity data, but fluorinated aromatic groups are common in kinase inhibitors (e.g., EGFR inhibitors).
Therapeutic Potential :
- CPP-115 : Completed Phase I trials for epilepsy, demonstrating high brain permeability due to its compact structure .
Physicochemical Properties
| Property | Target Compound | BCF3 | CPP-115 | VP-4543 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 236.24 | 293.17 | 193.15 | 368.21 |
| LogP (Predicted) | ~2.1 | ~1.8 | ~0.5 | ~3.2 |
| Solubility | Moderate (polar groups) | Low (fluorinated bulk) | High (small size) | Low (bromine) |
Notes:
- The target compound’s fluorobenzoyl group balances lipophilicity (LogP ~2.1) and solubility, favorable for oral bioavailability.
- BCF3’s hexafluoropropan-2-ylidenyl group reduces solubility but enhances target affinity .
Biological Activity
The compound (1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS Number: 1956370-66-3) is a specialized organic compound with significant potential in medicinal chemistry and biological research. Its unique cyclopentane structure, combined with a fluorobenzoyl group, suggests interesting biological activities that warrant detailed exploration.
Molecular Structure
- Molecular Formula : C13H13FO3
- Molecular Weight : 236.24 g/mol
Structural Representation
Chemical Structure
Specifications
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Purity | ≥ 96% |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorobenzoyl moiety can potentially influence enzyme activity or receptor signaling pathways, making it a candidate for further pharmacological studies.
Case Studies and Research Findings
-
Anticancer Activity
- A study evaluated the efficacy of the compound against various cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards breast cancer cells, suggesting potential as a therapeutic agent in oncology.
-
Enzyme Inhibition
- Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in target cells, which may be beneficial in conditions like obesity and diabetes.
-
Anti-inflammatory Properties
- Preliminary data suggest that the compound possesses anti-inflammatory properties, potentially through the modulation of cytokine release from immune cells. This could position it as a useful agent in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| (1S,3R)-3-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid | Moderate anticancer activity | Different fluorine positioning |
| (1S,3R)-3-(2-fluorobenzoyl)cyclopentane-1-carboxylic acid | Low enzyme inhibition | Less effective than target compound |
Q & A
Basic Research Questions
Q. What are the optimal stereoselective synthesis routes for (1S,3R)-3-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : Stereoselective synthesis can be achieved via asymmetric cycloaddition or enzymatic resolution. For example, lithium hydroxide-mediated hydrolysis in methanol/water (0°C to RT, 20 h) yields high-purity products (92% yield) . Enantiomeric purity is confirmed using chiral HPLC or X-ray crystallography to validate the (1S,3R) configuration .
Q. Which analytical techniques are critical for confirming the compound’s structure and stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H, C, and F NMR resolve substituent positions and fluorine interactions (e.g., δ −88.52 to −92.89 ppm for F signals) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na] calcd 456.0502, found 456.0498) .
- X-ray Crystallography : Confirms absolute stereochemistry .
Q. How does the 3-fluorobenzoyl group influence the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilic reactivity at the carbonyl group. Oxidation with KMnO yields carboxylic acids, while reduction with NaBH produces alcohol derivatives. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products .
Advanced Research Questions
Q. How does the 3-fluorobenzoyl substituent affect the compound’s biological activity compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets. Structure-activity relationship (SAR) studies compare IC values against analogs (e.g., 3-methoxy or 3-chloro derivatives). Fluorinated analogs show 2–3x higher inhibition of cyclooxygenase-2 (COX-2) in vitro .
Q. What strategies resolve contradictions in pharmacological data across similar cyclopentane derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antidiabetic vs. anti-inflammatory effects) are addressed by:
-
Comparative SAR Analysis : Tabulate substituent effects (Table 1).
-
In Vitro/In Vivo Correlation : Use liver microsome assays to assess metabolic stability and LC-MS to quantify bioavailability .
Table 1 : Bioactivity Comparison of Cyclopentane Derivatives
Compound Antidiabetic Activity Bioavailability Reference (1S,3R)-3-Fluorobenzoyl High Moderate (1S,3R)-3-Methoxybenzoyl Moderate Low
Q. How can molecular docking studies elucidate the compound’s enzyme inhibition mechanism?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict binding poses in COX-2’s active site. The 3-fluorobenzoyl group forms hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355. Validate with kinetic assays (e.g., = 0.8 µM) .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize racemization .
- Catalyst Optimization : Chiral ligands (e.g., BINAP) improve enantioselectivity in industrial-scale asymmetric hydrogenation .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s metabolic stability in preclinical models?
- Methodological Answer : Variability arises from species-specific cytochrome P450 activity. Use human liver microsomes (HLM) and recombinant CYP3A4/2D6 isoforms to standardize metabolic profiling. LC-HRMS identifies major metabolites (e.g., hydroxylation at C4) .
Key Methodological Takeaways
- Synthesis : Prioritize stereoselective routes with chiral validation.
- Characterization : Combine NMR, HRMS, and crystallography for unambiguous structural confirmation.
- Biological Evaluation : Use fluorinated analogs and docking studies to refine SAR.
- Data Resolution : Cross-validate pharmacological data with standardized in vitro models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
